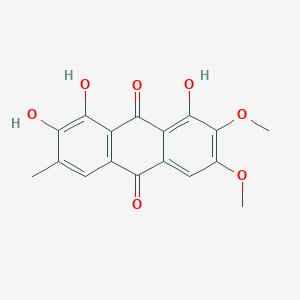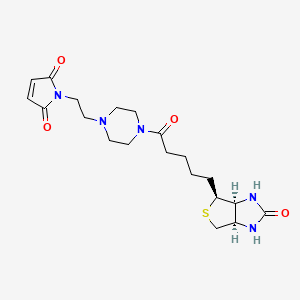
Biotin-PE-maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PE-maleimide: is a biotinylation reagent that is used to label proteins and other molecules containing sulfhydryl groups. This compound is particularly useful in biochemical and molecular biology applications due to its ability to form stable thioether bonds with thiol groups. The biotin moiety allows for strong binding to avidin or streptavidin, making it a valuable tool for various detection and purification methods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin-PE-maleimide is synthesized through a series of chemical reactions that involve the conjugation of biotin to a maleimide group via a polyethylene glycol (PEG) spacer. The typical synthetic route involves the activation of biotin with a suitable activating agent, followed by the reaction with a maleimide-PEG derivative. The reaction conditions usually require a neutral to slightly basic pH (around 7-7.5) and are carried out in aqueous or organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PE-maleimide primarily undergoes thiol-maleimide reactions, where the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient under neutral to slightly basic conditions (pH 6.5-7.5) .
Common Reagents and Conditions:
Reagents: Sulfhydryl-containing compounds such as cysteine residues in proteins.
Conditions: Neutral to slightly basic pH (6.5-7.5), aqueous or organic solvents like DMSO or DMF.
Major Products: The major product of the reaction is a biotinylated protein or peptide, where the biotin moiety is covalently attached to the protein via a stable thioether bond .
Wissenschaftliche Forschungsanwendungen
Chemistry: Biotin-PE-maleimide is used in various chemical applications for the biotinylation of molecules, which facilitates their detection and purification. It is particularly useful in affinity chromatography and enzyme-linked immunosorbent assays (ELISA) .
Biology: In biological research, this compound is used to label proteins, peptides, and other biomolecules. This labeling allows for the study of protein-protein interactions, cellular localization, and protein trafficking .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. The biotinylation of antibodies and other therapeutic proteins enhances their detection and purification, improving the efficacy of diagnostic tests and treatments .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. Its ability to form stable conjugates with proteins makes it a valuable tool in the biotechnology and pharmaceutical industries .
Wirkmechanismus
Biotin-PE-maleimide exerts its effects through the formation of stable thioether bonds with sulfhydryl groups on proteins and other molecules. The maleimide group reacts specifically with thiol groups, forming a covalent bond that is stable under physiological conditions. The biotin moiety then allows for strong binding to avidin or streptavidin, facilitating the detection and purification of the biotinylated molecule .
Vergleich Mit ähnlichen Verbindungen
Maleimide-PEG-biotin: Similar to Biotin-PE-maleimide but with different PEG spacer lengths.
Iodoacetyl-PEG-biotin: Another biotinylation reagent that reacts with sulfhydryl groups but uses an iodoacetyl group instead of a maleimide group.
Pyridyldithiol-PEG-biotin: Reacts with sulfhydryl groups to form reversible disulfide bonds
Uniqueness: this compound is unique due to its specific reactivity with sulfhydryl groups and the stability of the thioether bonds it forms. The PEG spacer arm enhances the solubility and reduces steric hindrance, making it more efficient in biotinylation reactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H29N5O4S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
1-[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]piperazin-1-yl]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H29N5O4S/c26-16(4-2-1-3-15-19-14(13-30-15)21-20(29)22-19)24-10-7-23(8-11-24)9-12-25-17(27)5-6-18(25)28/h5-6,14-15,19H,1-4,7-13H2,(H2,21,22,29)/t14-,15-,19-/m0/s1 |
InChI-Schlüssel |
RJVIONPMLBWCHV-DOXZYTNZSA-N |
Isomerische SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Kanonische SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)
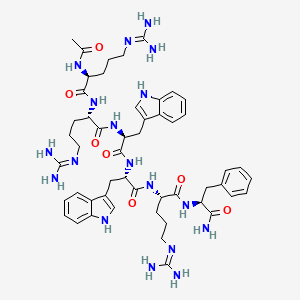
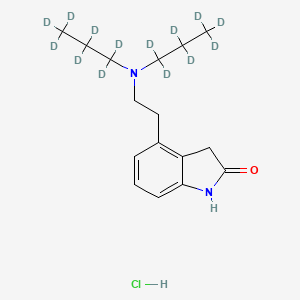

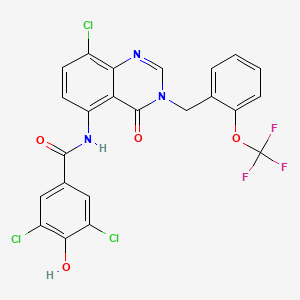


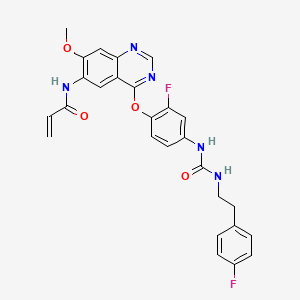
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
